Bienvenue dans la boutique en ligne BenchChem!

1-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol

Chiral building block Stereoselective synthesis Medicinal chemistry

1-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol (CAS 432016-28-9) is a synthetic benzimidazole derivative with molecular formula C17H18N2O2 and a molecular weight of 282.34 g/mol. The compound features a benzimidazole core N1-substituted with a 2-phenoxyethyl group and C2-substituted with a 1-hydroxyethyl (secondary alcohol) moiety, yielding one undefined stereocenter that confers chirality.

Molecular Formula C17H18N2O2
Molecular Weight 282.34 g/mol
Cat. No. B3971457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol
Molecular FormulaC17H18N2O2
Molecular Weight282.34 g/mol
Structural Identifiers
SMILESCC(C1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3)O
InChIInChI=1S/C17H18N2O2/c1-13(20)17-18-15-9-5-6-10-16(15)19(17)11-12-21-14-7-3-2-4-8-14/h2-10,13,20H,11-12H2,1H3
InChIKeyLJXRBVOYUQIKCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[1-(2-Phenoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol (CAS 432016-28-9): Structural and Physicochemical Baseline for Benzimidazole-Derived Research Intermediates


1-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol (CAS 432016-28-9) is a synthetic benzimidazole derivative with molecular formula C17H18N2O2 and a molecular weight of 282.34 g/mol [1]. The compound features a benzimidazole core N1-substituted with a 2-phenoxyethyl group and C2-substituted with a 1-hydroxyethyl (secondary alcohol) moiety, yielding one undefined stereocenter that confers chirality [2]. Computed physicochemical properties include XLogP3-AA of 2.6, topological polar surface area (TPSA) of 47.3 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and five rotatable bonds [1]. The compound is catalogued in PubChem (CID 2912557), ChEMBL (CHEMBL1484747), and multiple commercial screening libraries, though curated bioactivity data remain absent from ChEMBL as of the latest database release [3].

Why Benzimidazole Analogs Cannot Substitute 1-[1-(2-Phenoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol Without Experimental Validation


Benzimidazole derivatives bearing a phenoxyethyl N1 substituent and a C2 hydroxyalkyl group form a structurally compact subclass in which subtle variations at the C2 position—primary alcohol vs. secondary alcohol vs. ether vs. extended alkyl chain—produce measurably distinct physicochemical profiles that affect solubility, membrane permeability, hydrogen-bonding capacity, and metabolic stability [1]. The target compound occupies a unique position within this subclass: its C2 α-methyl secondary alcohol introduces a stereocenter absent in the primary alcohol analog [1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methanol (CAS 303134-84-1) and the methyl ether analog 2-(methoxymethyl)-1-(2-phenoxyethyl)-1H-benzimidazole (CAS 637745-37-0), while maintaining a lower molecular weight and different LogP than the extended-chain butan-1-ol analog (CAS not assigned, C19H22N2O2, MW 310.39) . Because no publicly available head-to-head bioactivity, selectivity, ADME, or in vivo data exist for these analogs in the same assay system, any assumption of functional interchangeability is unsupported; procurement decisions must therefore be guided by the specific structural and physicochemical requirements of the intended assay or synthetic pathway rather than by generic class-based assumptions [2].

Quantitative Differentiation Evidence for 1-[1-(2-Phenoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol vs. Closest Structural Analogs


C2 Substituent Stereochemistry: Secondary Alcohol Confers a Chiral Center Absent in the Primary Alcohol and Methyl Ether Analogs

The target compound contains a secondary alcohol at the C2 α-position (CH(OH)CH3), generating one stereocenter (PubChem undefined atom stereocenter count = 1), whereas the closest C2-substituted analogs—[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methanol (primary alcohol, CH2OH, 0 stereocenters) and 2-(methoxymethyl)-1-(2-phenoxyethyl)-1H-benzimidazole (methyl ether, CH2OCH3, 0 stereocenters)—are achiral at this position [1][2]. This stereochemical difference has practical consequences for synthetic applications requiring enantioselective derivatization, chiral resolution, or stereochemical structure-activity relationship (SSAR) studies [3].

Chiral building block Stereoselective synthesis Medicinal chemistry

Hydrogen Bond Donor Count: Target Compound Offers One HBD, Distinguishing It from Analogs with Zero HBDs

The target compound possesses one hydrogen bond donor (the secondary alcohol OH) and three hydrogen bond acceptors (benzimidazole N, phenoxy O, alcohol O), as computed by PubChem [1]. In contrast, the methyl ether analog 2-(methoxymethyl)-1-(2-phenoxyethyl)-1H-benzimidazole has zero HBDs (the OH is replaced by OCH3), while retaining three HBAs [2]. The primary alcohol analog [1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methanol also has one HBD but with a different HBD geometry (primary vs. secondary alcohol). This HBD count difference directly impacts predicted solubility, membrane permeability, and target-binding hydrogen-bond networks [3].

Drug-likeness Permeability Hydrogen bonding

Lipophilicity (XLogP3-AA = 2.6): Positioned Between Shorter-Chain and Longer-Chain Analogs for Balanced Physicochemical Profile

The computed XLogP3-AA of the target compound is 2.6 [1]. This value places it at an intermediate lipophilicity within its analog series: the primary alcohol analog [1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methanol, with one fewer carbon atom (C16H16N2O2, MW 268.31), is predicted to have a lower XLogP (estimated ~2.2, based on the molecular formula difference and the absence of the α-methyl group) [2], while the butan-1-ol analog 1-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]butan-1-ol (C19H22N2O2, MW 310.39) is predicted to have a higher XLogP (estimated ~3.2) due to the extended alkyl chain . The XLogP of 2.6 falls within the optimal range (1–3) associated with favorable oral absorption and CNS penetration potential, whereas analogs with XLogP >3 may exhibit increased metabolic liability and plasma protein binding [3].

Lipophilicity ADME prediction Lead optimization

Topological Polar Surface Area (TPSA = 47.3 Ų) and Rotatable Bond Profile Differentiate Target from Bulkier and More Rigid Analogs

The target compound exhibits a TPSA of 47.3 Ų and 5 rotatable bonds [1]. This TPSA falls comfortably below the 140 Ų threshold commonly associated with acceptable oral bioavailability and below the 90 Ų threshold for favorable blood-brain barrier penetration [2]. The primary alcohol analog [1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methanol has a comparable TPSA (estimated ~47 Ų) but with only 4 rotatable bonds due to the absence of the α-methyl group [3]. The butan-1-ol analog has a similar TPSA (~47 Ų) but with 6 rotatable bonds, increasing conformational entropy and potentially reducing binding affinity due to entropic penalty . The methyl ether analog 2-(methoxymethyl)-1-(2-phenoxyethyl)-1H-benzimidazole has a lower TPSA (~38 Ų) due to the methyl-capped oxygen, which reduces polarity and may alter solubility and protein-binding characteristics [4].

Drug-likeness Oral bioavailability Molecular flexibility

Class-Level Evidence: 2-Phenoxyethyl-Benzimidazole Scaffold Implicated in Androgen Receptor BF3 Site Inhibition and Cholinesterase Modulation

While no direct bioactivity data are available for the target compound itself, compounds containing the 2-phenoxyethyl-benzimidazole substructure have demonstrated quantifiable biological activity in published studies. Specifically, 2-((2-phenoxyethyl)thio)-1H-benzimidazole derivatives were developed as Binding Function 3 (BF3) site inhibitors of the androgen receptor (AR), with lead compounds exhibiting significant antiandrogen potency against LNCaP and Enzalutamide-resistant prostate cancer cell lines [1]. Separately, N-{2-[2-(1H-benzimidazole-2-yl)phenoxy]ethyl} substituted amine derivatives showed remarkable butyrylcholinesterase (BuChE) inhibitory activity with selectivity over acetylcholinesterase (AChE) [2]. The target compound shares the critical 1-(2-phenoxyethyl)-1H-benzimidazole pharmacophoric core with these active series but differs at the C2 position (1-hydroxyethyl vs. thioether or amine substituents). This structural homology supports the rationale for evaluating the target compound in AR-BF3 or cholinesterase assays, while the C2 secondary alcohol distinguishes it from previously characterized C2-thioether and C2-amine analogs [3].

Androgen receptor BF3 inhibitors Butyrylcholinesterase Prostate cancer

Absence of Public Bioactivity Data as a Differentiator: Target Compound Offers a Clean-Slate Research Tool vs. Pre-Characterized Analogs

The ChEMBL database entry for CHEMBL1484747 (corresponding to the target compound) explicitly states: 'No data available for compound CHEMBL1484747 (including alternative forms)' [1]. This absence of pre-existing bioactivity annotations distinguishes the target compound from several structurally related benzimidazoles that have been profiled in public assays (e.g., CYP450 inhibition panels, antimicrobial screens). For researchers seeking an unbiased chemical probe for phenotypic screening or a structurally novel starting point for SAR campaigns, a compound with zero pre-annotated bioactivity liabilities offers distinct value: it eliminates the risk of confirmation bias from prior literature and provides an unencumbered substrate for de novo target identification or mechanism-of-action studies [2]. In contrast, pre-characterized analogs may carry implicit activity expectations that constrain experimental design.

Novel chemical probe Screening library SAR exploration

Optimal Research and Procurement Scenarios for 1-[1-(2-Phenoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol Based on Verified Differentiation Evidence


Chiral Derivatization and Stereochemical SAR Studies Leveraging the C2 Secondary Alcohol Stereocenter

Research groups conducting enantioselective synthesis or stereochemical structure-activity relationship (SSAR) campaigns should prioritize the target compound over achiral analogs such as [1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methanol or 2-(methoxymethyl)-1-(2-phenoxyethyl)-1H-benzimidazole. The single stereocenter at the C2 α-position (undefined atom stereocenter count = 1 per PubChem) provides a chiral handle for resolution, enantioselective derivatization, or diastereomeric salt formation, enabling the systematic exploration of stereochemistry-dependent biological effects that are inaccessible with the fully achiral comparator compounds [1][2].

Androgen Receptor BF3 Site or Cholinesterase Inhibitor SAR Expansion Using a Structurally Differentiated C2 Substituent

Investigators building upon the published 2-((2-phenoxyethyl)thio)-1H-benzimidazole BF3 inhibitor series (J. Med. Chem. 2013) or the N-{2-[2-(1H-benzimidazol-2-yl)phenoxy]ethyl} amine BuChE inhibitor series should procure the target compound as a structurally differentiated analog in which the C2 thioether or amine linker is replaced by a 1-hydroxyethyl group. This substitution introduces hydrogen-bond donor capacity (1 HBD vs. 0 HBD in thioether analogs) and alters the C2 substituent's electronic and steric profile, enabling systematic exploration of C2 SAR within validated target families [3]. Direct head-to-head testing against the published thioether or amine leads in the same assay system is required to quantify the impact of this C2 modification.

Unbiased Phenotypic Screening and De Novo Target Identification Using a Clean-Slate Chemical Probe

Academic screening centers and drug discovery units seeking novel chemical probes for unbiased phenotypic or chemoproteomic screens should select the target compound precisely because it lacks pre-existing bioactivity annotations in public databases (ChEMBL, PubChem BioAssay). This absence of prior characterization eliminates confirmation bias and reduces the risk of rediscovering known pharmacology, positioning the compound as a genuinely novel entry point for target identification, mechanism-of-action deconvolution, or chemical biology probe development [4].

Physicochemical Profiling and ADME Model Compound with Balanced Lipophilicity (XLogP3-AA = 2.6)

ADME/PK laboratories requiring a neutral, moderately lipophilic benzimidazole reference compound for assay development or computational model validation should consider the target compound based on its computed XLogP3-AA of 2.6, which falls within the optimal range (1–3) for oral absorption prediction models. The compound's balanced TPSA (47.3 Ų), single HBD, and 5 rotatable bonds meet both Lipinski and Veber criteria, making it a suitable positive control or calibration standard for permeability, solubility, and metabolic stability assays where extreme-logP analogs may produce confounding results [1].

Quote Request

Request a Quote for 1-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.